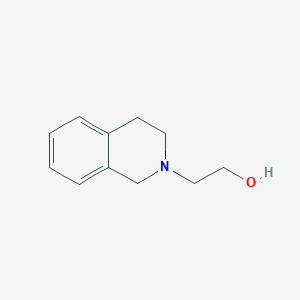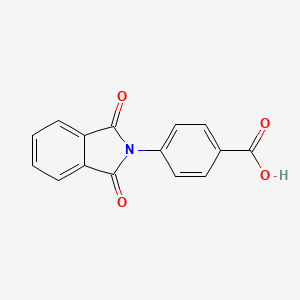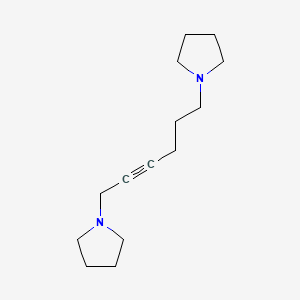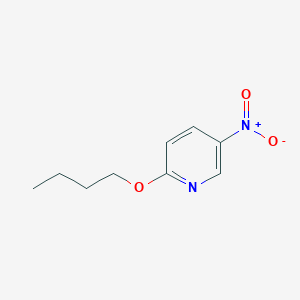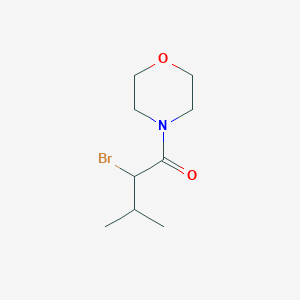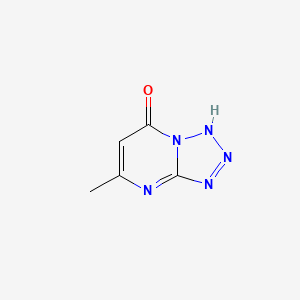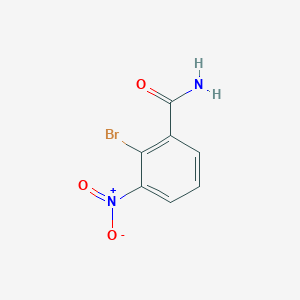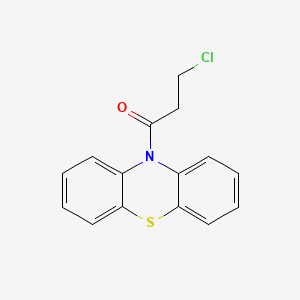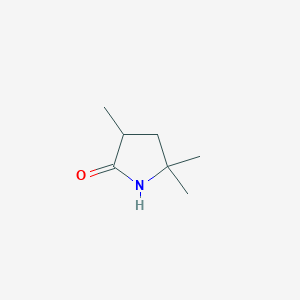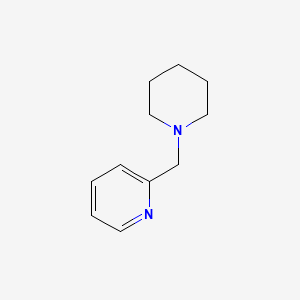
2-(Piperidin-1-ylmethyl)pyridine
Overview
Description
2-(Piperidin-1-ylmethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a piperidine moiety. This compound is of significant interest due to its versatile applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyridine and piperidine rings in its structure imparts unique chemical and physical properties, making it a valuable building block in the synthesis of complex molecules.
Mechanism of Action
Target of Action
The primary targets of 2-(Piperidin-1-ylmethyl)pyridine are the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . ALK was originally discovered in anaplastic large cell lymphoma as a transmembrane receptor tyrosine kinase .
Mode of Action
This compound interacts with its targets, ALK and ROS1, by inhibiting their activity . This inhibition is achieved through the compound’s ability to bind to these kinases, thereby preventing them from performing their normal functions .
Biochemical Pathways
The inhibition of ALK and ROS1 by this compound affects various biochemical pathways. These pathways are primarily involved in cell proliferation and survival . By inhibiting ALK and ROS1, the compound disrupts these pathways, leading to a decrease in cell proliferation and survival .
Result of Action
The result of the action of this compound is a decrease in cell proliferation and survival . This is due to the compound’s ability to inhibit the activity of ALK and ROS1, which are key players in these processes .
Biochemical Analysis
Biochemical Properties
2-(Piperidin-1-ylmethyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to form complexes with copper ions, which can interact with DNA via intercalation, causing destabilization of DNA at specific homogeneous G–C regions . This interaction highlights the compound’s potential in biochemical applications, particularly in DNA binding and destabilization studies.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by interacting with DNA and causing structural changes. This compound has been observed to cause DNA cleavage and destabilization, particularly in regions rich in G–C pairs . These interactions can impact cell signaling pathways, gene expression, and cellular metabolism, making this compound a valuable tool in cellular biology research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It forms complexes with copper ions, which then interact with DNA via intercalation . This binding leads to the destabilization of the DNA structure, particularly at G–C rich regions, resulting in DNA cleavage. The compound’s ability to bind and destabilize DNA highlights its potential as a DNA-destabilizing agent in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound, when complexed with copper ions, remains stable and retains its DNA-destabilizing properties over time . This stability makes it a reliable tool for long-term biochemical and cellular studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxic effects, while higher doses can lead to significant DNA cleavage and destabilization . These threshold effects are crucial for determining the appropriate dosage for experimental studies, ensuring that the compound’s beneficial effects are maximized while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and degradation. The compound’s interaction with copper ions and subsequent DNA binding highlight its role in metabolic processes that involve DNA repair and replication . Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form complexes with copper ions facilitates its transport to specific cellular compartments where it can exert its DNA-destabilizing effects . This targeted distribution is crucial for its effectiveness in biochemical and cellular studies.
Subcellular Localization
This compound’s subcellular localization is primarily within the nucleus, where it interacts with DNA. The compound’s ability to bind to DNA and cause destabilization highlights its role in nuclear processes such as DNA replication and repair . Understanding its subcellular localization is essential for elucidating its overall impact on cellular function and gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-1-ylmethyl)pyridine typically involves the reaction of pyridine with piperidine in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where pyridine is reacted with piperidine under basic conditions. The reaction can be carried out in solvents such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to enhance the reaction efficiency. The use of automated reactors and advanced purification techniques like distillation and crystallization are common in industrial settings to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions: 2-(Piperidin-1-ylmethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine moiety can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated piperidine rings.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
2-(Piperidin-1-ylmethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block in the development of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of agrochemicals and dyes.
Comparison with Similar Compounds
2-(Morpholin-4-ylmethyl)pyridine: Similar structure with a morpholine ring instead of piperidine.
2-(Pyrrolidin-1-ylmethyl)pyridine: Contains a pyrrolidine ring in place of piperidine.
2-(Piperazin-1-ylmethyl)pyridine: Features a piperazine ring instead of piperidine.
Uniqueness: 2-(Piperidin-1-ylmethyl)pyridine is unique due to the specific electronic and steric properties imparted by the piperidine ring. This uniqueness influences its reactivity and interaction with biological targets, making it a valuable compound in drug discovery and material science.
Properties
IUPAC Name |
2-(piperidin-1-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-4-8-13(9-5-1)10-11-6-2-3-7-12-11/h2-3,6-7H,1,4-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXLDFXGPHVDFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50291820 | |
| Record name | 2-(piperidin-1-ylmethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71172-77-5 | |
| Record name | NSC78460 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78460 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(piperidin-1-ylmethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(PIPERIDINOMETHYL)-PYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of a copper complex containing 2-(piperidin-1-ylmethyl)pyridine influence its interaction with DNA?
A: Research suggests that the copper complex containing this compound, specifically [[Azido{bis[this compound]}copper(II)]perchlorate] hydrate, interacts with DNA via intercalation []. This is in contrast to similar copper complexes containing quinoline as a ligand, which were found to interact with DNA through minor groove binding []. This difference in binding mode highlights the importance of ligand structure in determining the DNA interaction mechanism of metal complexes.
Q2: What is the impact of this compound containing copper complexes on DNA stability?
A: While the provided research [] doesn't directly assess the impact of [[Azido{bis[this compound]}copper(II)]perchlorate] hydrate on DNA stability, it does note that other copper complexes utilizing quinoline as a ligand, which interact via groove binding, demonstrate a higher capacity for DNA destabilization compared to the intercalating complex containing this compound. Further research is needed to directly evaluate the effect of [[Azido{bis[this compound]}copper(II)]perchlorate] hydrate on DNA stability and compare it to other similar complexes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


